molecular formula C22H24N2O3S B14992862 4-Methyl-1-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

4-Methyl-1-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

Cat. No.: B14992862
M. Wt: 396.5 g/mol
InChI Key: XDYVBBAUPGQCRY-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, an oxazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of an appropriate precursor, such as a 2-aminoketone, with a carboxylic acid derivative.

    Introduction of the benzenesulfonyl group: This step involves the reaction of the oxazole intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor, such as a diamine, under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the oxazole ring or the benzenesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxazole ring or the benzenesulfonyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly those with pharmaceutical or agrochemical applications.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzenesulfonyl group can interact with amino acid residues in the active site of the enzyme, while the oxazole and piperidine rings can provide additional binding interactions. The methylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE can be compared with other compounds that contain similar functional groups, such as:

    Benzenesulfonamides: These compounds contain a benzenesulfonyl group attached to an amine, and are commonly used as antibiotics or enzyme inhibitors.

    Oxazole Derivatives: These compounds contain an oxazole ring and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

    Piperidine Derivatives: These compounds contain a piperidine ring and are commonly used as intermediates in the synthesis of pharmaceuticals and other organic molecules.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole

InChI

InChI=1S/C22H24N2O3S/c1-16-8-10-18(11-9-16)20-23-21(28(25,26)19-6-4-3-5-7-19)22(27-20)24-14-12-17(2)13-15-24/h3-11,17H,12-15H2,1-2H3

InChI Key

XDYVBBAUPGQCRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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